molecular formula C17H33NO2 B13948931 3-Piperidin-1-ylpropyl 2-ethyl-2-methylhexanoate CAS No. 32051-68-6

3-Piperidin-1-ylpropyl 2-ethyl-2-methylhexanoate

Cat. No.: B13948931
CAS No.: 32051-68-6
M. Wt: 283.4 g/mol
InChI Key: BFQVQBCLVWGWNC-UHFFFAOYSA-N
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Description

3-Piperidin-1-ylpropyl 2-ethyl-2-methylhexanoate is an organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a piperidine ring attached to a propyl chain, which is further connected to a 2-ethyl-2-methylhexanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidin-1-ylpropyl 2-ethyl-2-methylhexanoate typically involves the reaction of piperidine with 3-chloropropyl 2-ethyl-2-methylhexanoate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Piperidin-1-ylpropyl 2-ethyl-2-methylhexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-Piperidin-1-ylpropyl 2-ethyl-2-methylhexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Piperidin-1-ylpropyl 2-ethyl-2-methylhexanoate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing the active piperidine moiety, which can then exert its effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Piperidin-1-ylpropyl 2-ethylhexanoate
  • 3-Piperidin-1-ylpropyl 2-methylhexanoate
  • 3-Piperidin-1-ylpropyl 2-ethyl-2-methylpentanoate

Uniqueness

3-Piperidin-1-ylpropyl 2-ethyl-2-methylhexanoate is unique due to the presence of both the piperidine ring and the 2-ethyl-2-methylhexanoate moiety. This combination imparts specific physicochemical properties and biological activities that distinguish it from other similar compounds.

Properties

CAS No.

32051-68-6

Molecular Formula

C17H33NO2

Molecular Weight

283.4 g/mol

IUPAC Name

3-piperidin-1-ylpropyl 2-ethyl-2-methylhexanoate

InChI

InChI=1S/C17H33NO2/c1-4-6-11-17(3,5-2)16(19)20-15-10-14-18-12-8-7-9-13-18/h4-15H2,1-3H3

InChI Key

BFQVQBCLVWGWNC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(CC)C(=O)OCCCN1CCCCC1

Origin of Product

United States

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